Homalomenol A
Homalomenol A
(+)-homalomenol A is a sesquiterpenoid that is perhydroindane which is substituted by a (2-methylprop-1-en-1-yl) group at position 1, methyl groups at positions 3a and 7, and hydroxy groups at positions 4 and 7 (the 1R,3aR,4R,7S,7aR stereoisomer). It has a role as a plant metabolite. It is a carbobicyclic compound, a sesquiterpenoid, a diol, a tertiary alcohol, a secondary alcohol and an olefinic compound.
Homalomenol A is a natural product found in Chimonanthus praecox, Homalomena aromatica, and Magnolia biondii with data available.
Homalomenol A is a natural product found in Chimonanthus praecox, Homalomena aromatica, and Magnolia biondii with data available.
Brand Name:
Vulcanchem
CAS No.:
145400-03-9
VCID:
VC0171064
InChI:
InChI=1S/C15H26O2/c1-10(2)9-11-5-7-14(3)12(16)6-8-15(4,17)13(11)14/h9,11-13,16-17H,5-8H2,1-4H3/t11-,12-,13-,14+,15+/m1/s1
SMILES:
CC(=CC1CCC2(C1C(CCC2O)(C)O)C)C
Molecular Formula:
C15H26O2
Molecular Weight:
238.371
Homalomenol A
CAS No.: 145400-03-9
Cat. No.: VC0171064
Molecular Formula: C15H26O2
Molecular Weight: 238.371
* For research use only. Not for human or veterinary use.
Specification
| Description | (+)-homalomenol A is a sesquiterpenoid that is perhydroindane which is substituted by a (2-methylprop-1-en-1-yl) group at position 1, methyl groups at positions 3a and 7, and hydroxy groups at positions 4 and 7 (the 1R,3aR,4R,7S,7aR stereoisomer). It has a role as a plant metabolite. It is a carbobicyclic compound, a sesquiterpenoid, a diol, a tertiary alcohol, a secondary alcohol and an olefinic compound. Homalomenol A is a natural product found in Chimonanthus praecox, Homalomena aromatica, and Magnolia biondii with data available. |
|---|---|
| CAS No. | 145400-03-9 |
| Molecular Formula | C15H26O2 |
| Molecular Weight | 238.371 |
| IUPAC Name | (3R,3aR,4S,7R,7aR)-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol |
| Standard InChI | InChI=1S/C15H26O2/c1-10(2)9-11-5-7-14(3)12(16)6-8-15(4,17)13(11)14/h9,11-13,16-17H,5-8H2,1-4H3/t11-,12-,13-,14+,15+/m1/s1 |
| Standard InChI Key | FKMCEEHVCIIPLE-ZSAUSMIDSA-N |
| SMILES | CC(=CC1CCC2(C1C(CCC2O)(C)O)C)C |
| Appearance | Oil |
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